N-Furan-2-ylmethyl-2-[methanesulfonyl-(4-methoxy-phenyl)-amino]-acetamide
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Overview
Description
N-Furan-2-ylmethyl-2-[methanesulfonyl-(4-methoxy-phenyl)-amino]-acetamide is an organic compound with a complex structure that includes a furan ring, a methanesulfonyl group, and a methoxy-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Furan-2-ylmethyl-2-[methanesulfonyl-(4-methoxy-phenyl)-amino]-acetamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of an aromatic amine using methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reactions: The final step involves coupling the furan ring with the methanesulfonylated aromatic amine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically forming furanones or other oxygenated derivatives.
Reduction: Reduction of the methanesulfonyl group can lead to the formation of sulfides or thiols.
Substitution: The aromatic methoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Sulfides or thiols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-Furan-2-ylmethyl-2-[methanesulfonyl-(4-methoxy-phenyl)-amino]-acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for enzyme inhibition studies and as a probe for understanding biological processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving oxidative stress or inflammation.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which N-Furan-2-ylmethyl-2-[methanesulfonyl-(4-methoxy-phenyl)-amino]-acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan ring and methanesulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the activity of the target molecules. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways related to oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- N-Furan-2-ylmethyl-2-[methanesulfonyl-(2-methoxy-phenyl)-amino]-acetamide
- N-Furan-2-ylmethyl-2-[methanesulfonyl-(3-methoxy-phenyl)-amino]-acetamide
- N-Furan-2-ylmethyl-2-[methanesulfonyl-(4-hydroxy-phenyl)-amino]-acetamide
Uniqueness
N-Furan-2-ylmethyl-2-[methanesulfonyl-(4-methoxy-phenyl)-amino]-acetamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, making it a valuable compound for comparative studies in medicinal chemistry and biochemistry.
By understanding the detailed properties and applications of this compound, researchers can better explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-21-13-7-5-12(6-8-13)17(23(2,19)20)11-15(18)16-10-14-4-3-9-22-14/h3-9H,10-11H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLQOMHASHPUCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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